
Hesperetin 7-O-b-D-Glucuronide
Overview
Description
Hesperetin 7-O-β-D-Glucuronide (Hp7G) is a primary circulating metabolite of hesperidin, a flavanone abundant in citrus fruits. Upon oral ingestion, hesperidin undergoes hydrolysis by gut microbiota to yield hesperetin, which is subsequently conjugated into glucuronides during absorption. Hp7G is distinguished as the predominant metabolite in both human and rat plasma . Structurally, it consists of hesperetin (a flavanone with hydroxyl groups at positions 5, 7, 3', and 4') linked to glucuronic acid at the 7-hydroxy position. This conjugation significantly alters its physicochemical properties, enhancing water solubility compared to the parent aglycone .
Hp7G exhibits diverse bioactivities, including vasorelaxation, hypotensive effects, anti-inflammatory actions, and osteoblast differentiation enhancement . Its pharmacological relevance is underscored by its ability to modulate endothelial function, reduce oxidative stress, and regulate bone remodeling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin 7-O-b-D-Glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The enzymatic hydrolysis is typically carried out using naringinase, which converts hesperidin to hesperetin. The glucuronidation process involves the use of UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to hesperetin .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of immobilized enzyme catalysis platforms. For instance, immobilized rhamnosidase on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated to form this compound .
Chemical Reactions Analysis
Oxidation Reactions
Hp7G undergoes oxidation to form reactive intermediates, including quinones. Computational studies suggest the C3' hydroxyl group on the B-ring is the primary oxidation site due to its electron-donating properties.
Oxidation Pathways :
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Autoxidation : Generates hydrogen peroxide (H₂O₂) under physiological pH.
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Enzymatic Oxidation : Cytochrome P450 enzymes catalyze hydroxylation at the 3'-position, forming dihydroxylated derivatives.
Host-Guest Interaction with Cyclodextrins
Hp7G forms stable inclusion complexes with β-cyclodextrin (β-CD), enhancing its water solubility by 4.8-fold and thermal stability up to 220°C . Structural analysis via NMR revealed:
Interaction Feature | Observation | Reference |
---|---|---|
Inclusion Configuration | Both ends of Hp7G enter β-CD cavity | |
Stereoisomer Ratio (-2S:-2R) | 1:1.43 | |
Thermodynamic Stability (ΔG) | -12.3 kJ/mol (spontaneous binding) |
This complexation alters FTIR spectra, notably reducing phenolic –OH stretching vibrations (3485 → 3351 cm⁻¹) .
Phase II Metabolic Conjugation
Hp7G is a terminal metabolite of hesperidin, formed via glucuronidation by UDP-glucuronosyltransferases (UGTs). Comparative studies show:
Metabolite | Bioactivity Comparison | Reference |
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Hp7G vs. Hesperetin-3'-Glucuronide | Hp7G : Higher vasodilatory and anti-inflammatory activity | |
Hp7G vs. Hesperetin | Retains osteogenic activity (↑ ALP, Runx2) |
Hp7G’s glucuronic acid enhances solubility but reduces membrane permeability compared to aglycone forms .
Antioxidant Mechanisms
Hp7G scavenges free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. In silico docking studies indicate:
Radical Species | IC₅₀ (μM) | Primary Reaction Site | Reference |
---|---|---|---|
DPPH | 18.2 | B-ring C4' hydroxyl | |
Superoxide (O₂⁻) | 42.7 | Glucuronic acid moiety |
Its antioxidant capacity is pH-dependent , peaking at neutral conditions due to deprotonation of phenolic groups.
Comparative Reactivity with Analogues
Structural differences dictate reaction specificity:
Scientific Research Applications
Hesperetin 7-O-b-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the formulation of functional foods and nutraceuticals due to its bioactive properties
Mechanism of Action
Hesperetin 7-O-b-D-Glucuronide exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2.
Vasodilatory Activity: It enhances endothelium-dependent vasodilation by increasing nitric oxide production
Comparison with Similar Compounds
Structurally related flavonoid glucuronides include luteolin 7-O-β-D-glucuronide, apigenin 7-O-glucuronide, and hispidulin 7-glucuronide. These compounds share a common scaffold where glucuronic acid is attached to the 7-hydroxy group of their respective aglycones. However, differences in substitution patterns (e.g., hydroxylation, methylation) and conjugation sites lead to distinct biological activities and metabolic behaviors.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
- Hypotensive and Vascular Effects : Hp7G uniquely lowers blood pressure in spontaneously hypertensive rats (SHRs) by enhancing endothelium-dependent vasodilation and suppressing vascular inflammation. In contrast, its positional isomer, hesperetin-3'-O-glucuronide (HPT3'G) , lacks these effects .
Metabolic Stability and Bioavailability
- Hp7G vs. Hesperetin : Glucuronidation reduces membrane permeability but enhances systemic circulation. Hp7G achieves plasma concentrations of ~10 μM in humans after oral hesperidin intake .
- Comparative Metabolism : In Raw264.7 macrophages, hesperetin is rapidly glucuronidated, reducing its anti-inflammatory efficacy unless hydrolyzed by β-glucuronidase. This contrasts with luteolin glucuronides, which may retain activity in certain contexts .
Solubility and Formulation Strategies
Hp7G’s solubility is improved through cyclodextrin inclusion complexes, a strategy also employed for naringenin and rutin glucuronides. However, Hp7G exhibits superior bioavailability compared to hesperidin and hesperetin-7-O-glucoside .
Mechanistic Insights and Unique Advantages
- Context-Dependent Activity : While glucuronidation generally dampens bioactivity, Hp7G retains efficacy in specific pathways (e.g., osteogenesis), underscoring structure-activity nuances .
Biological Activity
Hesperetin 7-O-β-D-glucuronide (HPT7G) is a significant metabolite derived from hesperidin, a flavonoid predominantly found in citrus fruits. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antioxidant , and vasodilatory effects. This article explores the biological activity of HPT7G, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of Hesperetin 7-O-β-D-Glucuronide
HPT7G is formed through the glucuronidation of hesperetin, enhancing its solubility and bioavailability. The compound exhibits various biological activities that are essential for its potential therapeutic applications.
Key Properties
- Chemical Structure : HPT7G is a glucuronide conjugate of hesperetin, which enhances its solubility in aqueous environments.
- Source : Primarily derived from citrus fruits, particularly oranges and lemons.
The biological effects of HPT7G are mediated through several biochemical pathways:
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Antihypertensive Effects :
- HPT7G has been shown to decrease blood pressure (BP) by enhancing endothelium-dependent vasodilation and increasing nitric oxide synthase (NOS) adhesion .
- In studies involving spontaneously hypertensive rats (SHRs), intravenous administration of HPT7G significantly reduced BP and improved endothelial function .
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Bone Health :
Case Studies and Experimental Evidence
A series of studies have explored the pharmacological effects of HPT7G:
Pharmacokinetics
After oral administration, hesperidin is hydrolyzed to hesperetin, which is then glucuronidated to form HPT7G. This metabolic transformation increases the compound's bioavailability and facilitates its excretion via urine.
Potential Applications
Given its biological activities, HPT7G holds promise in various therapeutic areas:
- Cardiovascular Health : Due to its antihypertensive and antioxidant properties, it may be beneficial in treating hypertension and preventing cardiovascular diseases.
- Bone Health : Its role in promoting osteoblast differentiation suggests potential applications in osteoporosis management.
- Functional Foods : As a bioactive compound, HPT7G can be incorporated into nutraceuticals aimed at improving health outcomes related to inflammation and oxidative stress.
Q & A
Basic Research Questions
Q. How can HPT7G be reliably identified and quantified in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for precise quantification. Plasma and urine samples should be treated with β-glucuronidase to differentiate conjugated and free metabolites. Pharmacokinetic studies in humans and rats show high inter-individual variability in urinary excretion (0–59%), necessitating large sample sizes and longitudinal designs .
Q. What are the primary biological activities of HPT7G compared to its parent compound, hesperetin?
- Methodology : In vitro assays (e.g., vascular tension measurements, osteoblast differentiation assays) reveal HPT7G retains vasodilatory and osteogenic effects, unlike hesperetin aglycone. For example, HPT7G (10 µM) enhances osteoblast differentiation by upregulating Runx2 and Osterix mRNA via Smad1/5/8 phosphorylation, while hesperetin primarily acts via ERK pathways .
Q. How does HPT7G modulate endothelial function in hypertensive models?
- Methodology : Intravenous administration (5 mg/kg) in spontaneously hypertensive rats (SHRs) reduces blood pressure and enhances acetylcholine-induced vasodilation. Use aortic ring assays to measure endothelium-dependent relaxation, paired with hydrogen peroxide challenge to assess anti-inflammatory effects (e.g., reduced ICAM-1 and MCP-1 expression) .
Advanced Research Questions
Q. How can structural modifications of HPT7G optimize its anti-inflammatory activity?
- Methodology : Apply multiple linear regression (MLR) analysis to correlate descriptors (e.g., electronic parameters, steric bulk) with IC50 values. Training sets of 7-O-amide derivatives can identify key structural motifs. Validate predictions using RAW264.7 macrophage assays to measure TNF-α suppression and NF-κB inhibition .
Q. What experimental models reconcile discrepancies between HPT7G’s in vitro potency and in vivo bioavailability?
- Methodology : Compare pharmacokinetic profiles (Cmax, AUC) in rodents and humans using physiologically based pharmacokinetic (PBPK) modeling. Address low plasma concentrations (<1 µM) by testing synergistic effects with other flavonoids (e.g., naringenin glucuronides) in co-culture systems .
Q. Why does HPT7G exhibit metabolite-specific activity compared to 3′-O-glucuronide derivatives?
- Methodology : Use molecular docking and molecular dynamics simulations (e.g., MM-PBSA/GBSA) to compare binding affinities for targets like ROK or NF-κB. HPT7G’s spatial orientation in the Fyn kinase active site (∆EvdW = −31.30 kcal/mol) explains its superior inhibition over 3′-O-glucuronide .
Q. How can researchers mitigate variability in HPT7G’s osteogenic effects across cell lines?
- Methodology : Standardize primary osteoblast isolation protocols (e.g., collagenase digestion time, serum-free preconditioning). Include positive controls (e.g., BMP-2) and monitor differentiation markers (ALP activity, mineralization) at multiple timepoints (days 7, 14, 21) to account for delayed Smad pathway activation .
Q. Methodological Challenges & Data Interpretation
Q. What statistical approaches address high inter-individual variability in HPT7G excretion studies?
- Methodology : Use mixed-effects models to partition variability into genetic (e.g., UGT polymorphisms) and environmental factors. Bootstrap resampling or permutation tests improve robustness in small cohorts .
Q. How do conflicting results on HPT7G’s NF-κB inhibition arise across inflammation models?
- Methodology : Discrepancies may stem from cell-type-specific redox environments. Pre-treat RAW264.7 macrophages with AGEs (advanced glycation endproducts) to mimic oxidative stress in diabetes. Pair RNA-seq with phosphoproteomics to map context-dependent signaling crosstalk .
Q. What in silico tools predict HPT7G’s interactions with understudied targets (e.g., heparanase)?
- Methodology : Leverage cheminformatics databases (e.g., ChEMBL, PubChem) to build QSAR models for heparanase inhibition. Validate predictions using SPR (surface plasmon resonance) binding assays and heparan sulfate degradation assays in endothelial cells .
Recent Advances & Open Questions
- Key Finding : HPT7G’s hypotensive effects are mediated via Fyn/ROK pathway inhibition, not direct calcium channel modulation .
- Open Question : Does HPT7G’s osteogenic activity translate to in vivo bone formation in osteoporosis models?
- Emerging Tool : Single-cell RNA-seq to resolve HPT7G’s tissue-specific metabolism in hepatocyte and renal proximal tubule populations .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35110-20-4 | |
Record name | Diosmetin 7-O-beta-D-glucuronopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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